5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide is a compound with the molecular formula C14H17NO3S2 and a molecular weight of 311.41 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur-containing compounds with various substrates under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Chemical Reactions Analysis
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, which can inhibit the transmission of pain signals . The exact molecular targets and pathways involved depend on the specific application and structure of the compound.
Comparison with Similar Compounds
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological and material properties .
Properties
IUPAC Name |
5-ethyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-2-13-8-9-14(19-13)20(16,17)15-10-11-18-12-6-4-3-5-7-12/h3-9,15H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXWSYDUYNKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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